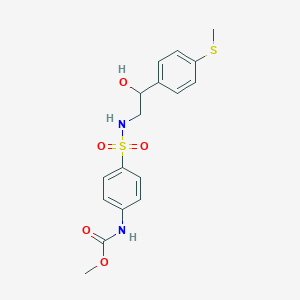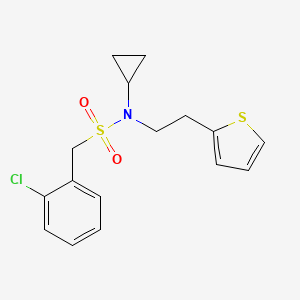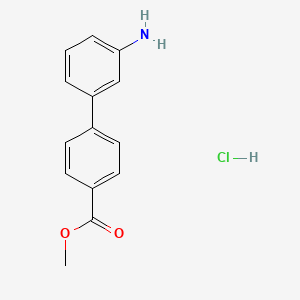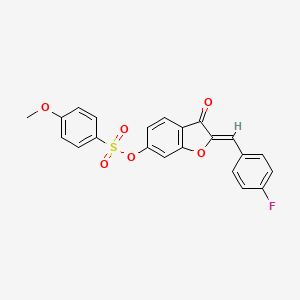
methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate is an organic compound that features a complex structure and diverse functional groups It encompasses both phenyl and carbamate groups, allowing it to engage in various chemical reactions
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfamoyl and carbamate groups
Mode of Action
The sulfamoyl and carbamate groups could potentially form hydrogen bonds with amino acid residues in the target, altering its function .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Compounds with similar structures have been known to influence pathways involving protein synthesis and degradation, signal transduction, and cellular metabolism .
Pharmacokinetics
The compound’s metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Potential effects could include changes in protein function, alterations in signal transduction pathways, and impacts on cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the Phenyl Intermediate: : The starting material, 4-methylthiophenol, reacts with 2-chloroethanol under basic conditions to form the intermediate 4-(methylthio)phenylethanol.
Sulfamoylation: : The intermediate then reacts with sulfamoyl chloride in the presence of a base to yield 4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenol.
Carbamoylation: : Finally, methyl carbamate is introduced to form the target compound under controlled conditions, typically involving a catalyst or a specific reagent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound might be scaled up by:
Continuous Flow Synthesis: : Utilising continuous flow reactors to maintain optimal reaction conditions and improve yield.
Optimization of Catalysts: : Using highly efficient catalysts to speed up reaction rates and enhance product purity.
Advanced Purification Techniques: : Applying techniques such as crystallization and chromatography to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes several chemical reactions, including:
Oxidation: : The sulfur atom in the methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carbonyl group in the carbamate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: : Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products: The reactions yield different products:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohol derivatives of the carbamate.
Substitution: : Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate is used in various scientific research fields:
Chemistry: : As a model compound for studying complex organic reactions and synthesizing derivatives for testing.
Biology: : Used in biochemical assays to explore enzyme interactions and inhibition mechanisms.
Medicine: : Investigated for its potential therapeutic effects, particularly in relation to enzyme inhibition in disease pathways.
Industry: : Employed in the development of new materials and as a precursor in the synthesis of specialized chemicals.
Comparación Con Compuestos Similares
Similar Compounds:
Methyl (4-(N-(2-hydroxy-2-phenyl)ethyl)sulfamoyl)phenyl)carbamate: : Lacks the methylthio group, resulting in different reactivity and properties.
Methyl (4-(N-(2-hydroxy-2-(4-methylphenyl)ethyl)sulfamoyl)phenyl)carbamate: : Features a methyl group instead of a methylthio group, affecting its electronic properties.
Uniqueness: The presence of the methylthio group in methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate confers unique reactivity, particularly in oxidation reactions, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
methyl N-[4-[[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-17(21)19-13-5-9-15(10-6-13)26(22,23)18-11-16(20)12-3-7-14(25-2)8-4-12/h3-10,16,18,20H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPUOWTKXLHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Methylphenyl)sulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2993165.png)



![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2993170.png)
![N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2993172.png)
![3-(3,4-Dichlorophenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2993173.png)
![Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2993174.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(thiophen-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2993175.png)


![5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2993181.png)
